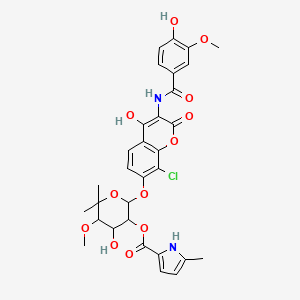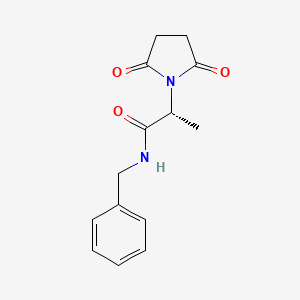
FXIa inhibitor 3f
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIa inhibitor 3f is a novel compound designed to inhibit the activity of coagulation factor XIa. This compound has emerged as a promising therapeutic target for treating thrombotic diseases, including myocardial infarction, ischemic stroke, deep vein thrombosis, and pulmonary embolism . The development of FXIa inhibitors aims to provide anticoagulant effects with a reduced risk of bleeding compared to traditional anticoagulants .
Preparation Methods
The synthesis of FXIa inhibitor 3f involves a series of chemical reactions. The target compounds with isoquinoline rings were synthesized via 13 steps of chemical reactions . The synthetic route includes the incorporation of bicyclic isoquinoline and naphthalene fragments, which were designed to replace the aniline motif of asundexian . The reaction conditions and industrial production methods for this compound are still under investigation, but the process involves careful control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
FXIa inhibitor 3f undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are derivatives of the isoquinoline and naphthalene rings, which exhibit selective inhibition of FXIa and plasma kallikrein . The structure-activity relationship analysis has identified the carboxylic acid moiety as a pivotal factor in retaining inhibition of FXIa and plasma kallikrein .
Scientific Research Applications
FXIa inhibitor 3f has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of FXIa inhibitors and to develop new anticoagulant drugs . In biology, it is used to investigate the role of coagulation factor XIa in thrombotic diseases and to develop targeted therapies . In medicine, this compound is being evaluated in clinical trials for its efficacy and safety in preventing thromboembolic events .
Mechanism of Action
The mechanism of action of FXIa inhibitor 3f involves the selective inhibition of coagulation factor XIa . By binding to the active site of FXIa, the compound prevents the conversion of factor XI to its active form, thereby inhibiting the intrinsic pathway of the coagulation cascade . This targeted inhibition reduces the formation of thrombin and subsequent clot formation, providing anticoagulant effects while minimizing the risk of bleeding . The molecular targets and pathways involved include the active site of FXIa and the intrinsic pathway of the coagulation cascade .
Comparison with Similar Compounds
FXIa inhibitor 3f is compared with other similar compounds, such as asundexian, milvexian, and apixaban . While these compounds also inhibit coagulation factors, this compound exhibits unique structural features, such as the incorporation of bicyclic isoquinoline and naphthalene fragments . This design provides selective inhibition of FXIa and plasma kallikrein, offering a potential advantage in terms of efficacy and safety . The nitrogen atom in the isoquinoline ring of this compound contributes to its pronounced anticoagulant effects compared to other compounds with naphthalene rings .
Properties
Molecular Formula |
C23H18Cl2F3N9O2 |
|---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
5-[3-chloro-6-(4-chlorotriazol-1-yl)-2-fluorophenyl]-2-[(1R)-3-(difluoromethoxy)-1-[4-(3-methyltriazol-4-yl)pyrazol-1-yl]propyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3/t16-/m1/s1 |
InChI Key |
BETDGMHNHGHORO-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C(=CN=N1)C2=CN(N=C2)[C@H](CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |
Canonical SMILES |
CN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)
![16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)
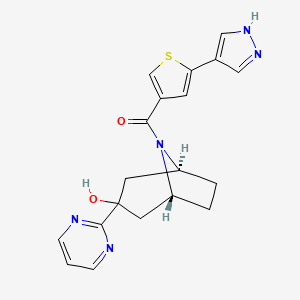
![[(1R)-1-[[(2S)-2-[(2,6-difluorobenzoyl)amino]-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B10830893.png)
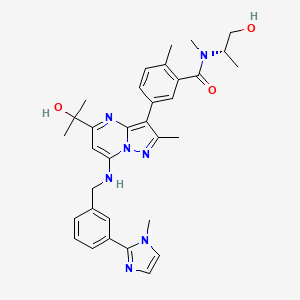
![8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B10830895.png)
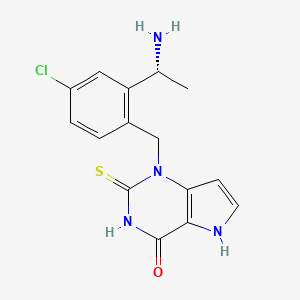
![[(2R,4S)-4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B10830901.png)
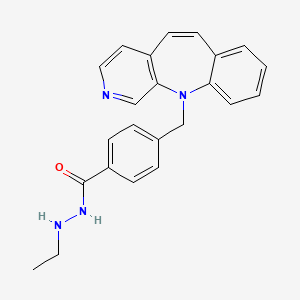
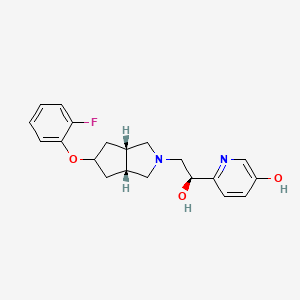
![(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)
